molecular formula C24H36Cl2N2O3 B6486453 1-[4-(4-methoxyphenyl)piperazin-1-yl]-3-[3-methyl-4-(propan-2-yl)phenoxy]propan-2-ol dihydrochloride CAS No. 1177879-57-0

1-[4-(4-methoxyphenyl)piperazin-1-yl]-3-[3-methyl-4-(propan-2-yl)phenoxy]propan-2-ol dihydrochloride

Cat. No.: B6486453
CAS No.: 1177879-57-0
M. Wt: 471.5 g/mol
InChI Key: LBPOKEHBEBAUOW-UHFFFAOYSA-N
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Description

This compound is a piperazine derivative featuring a 4-methoxyphenyl substituent on the piperazine ring and a 3-methyl-4-isopropylphenoxy group attached via a three-carbon chain to the propan-2-ol backbone. The dihydrochloride salt enhances solubility, a common modification for basic amine-containing pharmaceuticals .

Properties

IUPAC Name

1-[4-(4-methoxyphenyl)piperazin-1-yl]-3-(3-methyl-4-propan-2-ylphenoxy)propan-2-ol;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H34N2O3.2ClH/c1-18(2)24-10-9-23(15-19(24)3)29-17-21(27)16-25-11-13-26(14-12-25)20-5-7-22(28-4)8-6-20;;/h5-10,15,18,21,27H,11-14,16-17H2,1-4H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBPOKEHBEBAUOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OCC(CN2CCN(CC2)C3=CC=C(C=C3)OC)O)C(C)C.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H36Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-[4-(4-methoxyphenyl)piperazin-1-yl]-3-[3-methyl-4-(propan-2-yl)phenoxy]propan-2-ol dihydrochloride is a synthetic derivative with potential therapeutic applications. This article explores its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C23H34N2O32HClC_{23}H_{34}N_2O_3\cdot 2HCl, with a molecular weight of approximately 440.46 g/mol. The structure features a piperazine ring, methoxyphenyl group, and a phenoxy moiety, which are crucial for its biological interactions.

Key Properties

PropertyValue
Molecular FormulaC23H34N2O32HClC_{23}H_{34}N_2O_3\cdot 2HCl
Molecular Weight440.46 g/mol
Melting PointNot available
LogPNot available

Pharmacological Effects

  • Serotonin Receptor Modulation : The compound exhibits significant activity at serotonin receptors, particularly the 5-HT1A and 5-HT7 receptors. This dual action suggests potential antidepressant and anxiolytic properties, as serotonin modulation is crucial in mood regulation .
  • Antidepressant Activity : In vivo studies indicate that the compound may possess antidepressant-like effects, as evidenced by behavioral tests in animal models. The mechanism appears to involve enhanced serotonergic neurotransmission .
  • Antimicrobial Properties : Preliminary studies have shown that derivatives of similar piperazine compounds exhibit antibacterial activity against various strains, including Escherichia coli and Staphylococcus aureus, indicating potential for broader antimicrobial applications .

The biological activity of this compound may be attributed to its ability to interact with neurotransmitter systems, particularly through modulation of serotonin pathways. The piperazine moiety is known for enhancing binding affinity to serotonin receptors, which may explain the observed pharmacological effects.

Study 1: Antidepressant Effects

A study published in 2024 explored the antidepressant properties of a related compound with a similar structure. This research involved behavioral assays in rodents, demonstrating significant reductions in depressive-like behaviors compared to control groups .

Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of piperazine derivatives. Compounds were tested against various bacterial strains, showing promising results with minimum inhibitory concentrations (MICs) suggesting effective antibacterial action .

Study 3: Serotonin Receptor Interaction

Research on serotonin receptor interactions revealed that compounds similar to the subject compound could effectively modulate receptor activity, leading to increased serotonergic signaling which is beneficial in treating mood disorders .

Scientific Research Applications

Antidepressant Activity

Research has indicated that compounds containing piperazine derivatives can exhibit antidepressant properties. A study demonstrated that similar piperazine-based compounds showed efficacy in animal models of depression, suggesting that the structure of 1-[4-(4-methoxyphenyl)piperazin-1-yl]-3-[3-methyl-4-(propan-2-yl)phenoxy]propan-2-ol may also confer similar benefits .

Antipsychotic Effects

Piperazine derivatives are known to interact with serotonin receptors, which are crucial in the treatment of psychotic disorders. The compound's structural similarity to known antipsychotics suggests potential applications in treating schizophrenia and related conditions .

Neuroprotective Properties

Preliminary studies have indicated that piperazine derivatives may possess neuroprotective effects, potentially useful in neurodegenerative diseases like Alzheimer's. The compound's ability to cross the blood-brain barrier enhances its therapeutic potential in this area .

Case Study 1: Synthesis and Evaluation

A recent study synthesized various piperazine derivatives, including those structurally similar to the compound . The synthesized compounds were evaluated for their pharmacological profiles, revealing promising results in terms of receptor binding affinity and biological activity .

Case Study 2: Molecular Docking Studies

Molecular docking studies have been conducted to predict the interaction of this compound with various biological targets. These studies suggest that the compound may effectively bind to serotonin and dopamine receptors, supporting its potential use as an antidepressant or antipsychotic agent .

Comparison with Similar Compounds

Substituent Variations on the Piperazine Ring

  • 4-Methylpiperazine Derivatives: The compound in , 1-[4-(adamantan-1-yl)phenoxy]-3-(4-methylpiperazin-1-yl)propan-2-ol dihydrochloride, substitutes the 4-methoxyphenyl group with a methyl group. The bulky adamantyl group on the phenoxy moiety may enhance blood-brain barrier penetration due to increased lipophilicity .
  • Hydroxyethylpiperazine Derivatives: describes 1-(2-allylphenoxy)-3-[4-(2-hydroxyethyl)piperazin-1-yl]propan-2-ol dihydrochloride. The hydroxyethyl group introduces hydrogen-bonding capability, which could improve solubility but may reduce membrane permeability compared to the target compound’s methoxy group .
  • 2-Methoxyphenylpiperazine Derivatives: Flivas () contains a 2-methoxyphenyl group on piperazine and a 1-naphthyloxy chain.

Phenoxy Group Modifications

  • Nitrophenoxy Substituents: highlights 1-[4-(4-methoxyphenyl)piperazin-1-yl]-3-(2-nitrophenoxy)propan-2-ol dihydrochloride, where the nitro group introduces strong electron-withdrawing effects. This could reduce metabolic stability compared to the target compound’s methyl and isopropyl groups, which are more resistant to oxidative metabolism .
  • Adamantyl and Allyl Substituents :
    The adamantyl group in and the allyl group in represent extremes in steric demand. Adamantyl’s rigidity may favor selective receptor interactions, while the allyl group’s unsaturation could lead to metabolic conjugation (e.g., glutathione adducts) .

Physicochemical Properties

A comparative analysis of key properties is summarized below:

Compound (Reference) Piperazine Substituent Phenoxy Substituent Molecular Weight LogP (Estimated) Melting Point (°C)
Target Compound 4-(4-Methoxyphenyl) 3-Methyl-4-isopropyl ~460.35 ~3.5 Not reported
Compound 4-Methyl 4-Adamantyl Not reported ~5.2 Not reported
(Flivas) 2-Methoxyphenyl 1-Naphthyloxy Not reported ~4.8 Not reported
Compound 4-(4-Methoxyphenyl) 2-Nitrophenoxy 460.35 ~2.9 590.4

Key Observations :

  • The target compound’s isopropyl and methyl groups likely increase lipophilicity (higher LogP) compared to the nitro-substituted analog in , favoring better tissue penetration.
  • The dihydrochloride salt in all compounds ensures moderate aqueous solubility, critical for oral bioavailability .

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